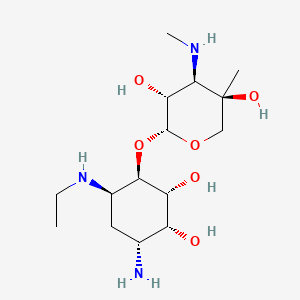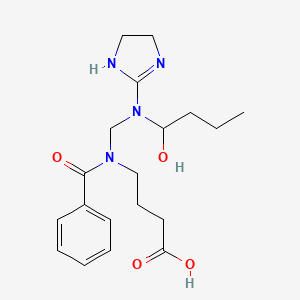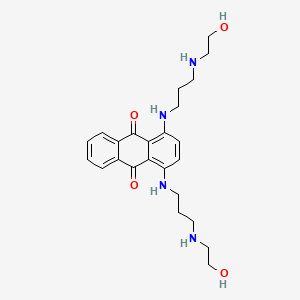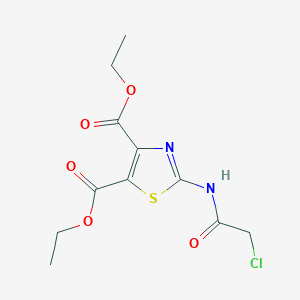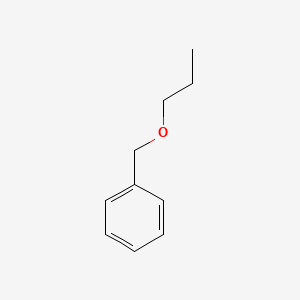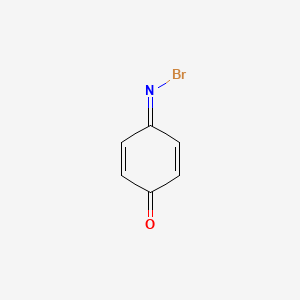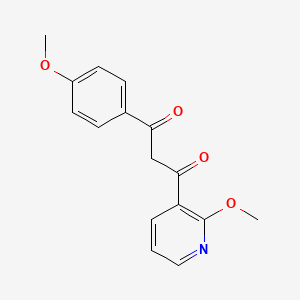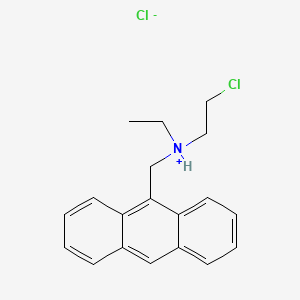
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical, photochemical, and biological properties . This particular compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves several steps. One common method includes the reaction of anthracene with formaldehyde and 2-chloroethylamine under acidic conditions to form the desired product. The reaction typically proceeds through a Mannich reaction, where the anthracene acts as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthracene-based compounds and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in cancer research, where the compound can induce cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar compounds to 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
9-Anthracenecarboxylic acid: Used in the synthesis of coordination complexes and as a photochromic material.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems
Compared to these compounds, this compound is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
95424-17-2 |
|---|---|
Molecular Formula |
C19H21Cl2N |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
anthracen-9-ylmethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C19H20ClN.ClH/c1-2-21(12-11-20)14-19-17-9-5-3-7-15(17)13-16-8-4-6-10-18(16)19;/h3-10,13H,2,11-12,14H2,1H3;1H |
InChI Key |
SLZBOMOEUONUBF-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CCCl)CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



